oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine
Description
Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine is a compound that combines the properties of oxalic acid and a complex amine derivative. Oxalic acid is a simple dicarboxylic acid, known for its presence in many plants and its use in various industrial applications . The amine derivative, N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine, adds complexity and potential for diverse chemical interactions.
Properties
IUPAC Name |
oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-2-6-17(7-3-1)16-23-20-12-10-19(11-13-20)22-15-14-21-18-8-4-5-9-18;3-1(4)2(5)6/h1-3,6-7,10-13,18,21H,4-5,8-9,14-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKNZRJCXVTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine typically involves multiple steps:
Oxalic Acid Synthesis: Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst.
Amine Derivative Synthesis: The amine derivative can be synthesized through a series of reactions involving the appropriate phenol and cyclopentanamine precursors. This often includes etherification and amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The production of the amine derivative would require specialized organic synthesis techniques, often performed in batch reactors with precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to produce carbon dioxide and water.
Reduction: The amine derivative can participate in reduction reactions, often leading to the formation of secondary or tertiary amines.
Substitution: Both components can undergo substitution reactions. For example, oxalic acid can form esters, while the amine derivative can form various substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carbon dioxide, water.
Reduction: Secondary or tertiary amines.
Substitution: Esters, substituted amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets. Oxalic acid can chelate metal ions, affecting various biochemical pathways . The amine derivative can interact with receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: Another dicarboxylic acid with similar properties to oxalic acid.
Succinic Acid: A dicarboxylic acid used in similar industrial applications.
N-[2-(4-methoxyphenoxy)ethyl]cyclopentanamine: A similar amine derivative with slight structural differences.
Uniqueness
Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine is unique due to the combination of oxalic acid’s chelating properties and the amine derivative’s potential for diverse chemical interactions. This dual functionality makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
